2',2,2,3'-TETRAMETHYLPROPIOPHENONE
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Overview
Description
2',2,2,3'-TETRAMETHYLPROPIOPHENONE is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2',2,2,3'-TETRAMETHYLPROPIOPHENONE can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2',2,2,3'-TETRAMETHYLPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2',2,2,3'-TETRAMETHYLPROPIOPHENONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2',2,2,3'-TETRAMETHYLPROPIOPHENONE involves its interaction with various molecular targets. The ketone functional group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylphenyl)ethanone: Similar structure but with an ethanone group instead of a dimethylpropanone group.
2,3-Dimethylbenzaldehyde: Contains an aldehyde group instead of a ketone.
2,3-Dimethylbenzoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
2',2,2,3'-TETRAMETHYLPROPIOPHENONE is unique due to its specific substitution pattern and the presence of a bulky dimethylpropanone group. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-7-6-8-11(10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYZRNXUGXYDAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611198 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-21-7 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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